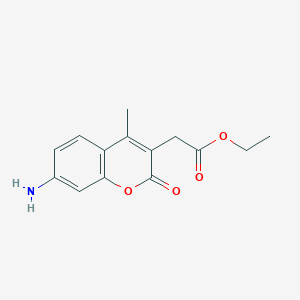![molecular formula C6H11N B6612439 6-methyl-6-azabicyclo[3.1.0]hexane CAS No. 2247102-50-5](/img/structure/B6612439.png)
6-methyl-6-azabicyclo[3.1.0]hexane
Descripción general
Descripción
6-methyl-6-azabicyclo[3.1.0]hexane, also known as 6-MeBH, is a bicyclic monoterpene that has been used in a variety of scientific research applications. It is a highly versatile compound that has been used in the synthesis of a wide range of compounds, including polymers, polysaccharides, and pharmaceuticals. 6-MeBH is also known for its ability to act as a catalyst in various chemical reactions. In addition, 6-MeBH has been studied for its biochemical and physiological effects, as well as its potential to be used in lab experiments.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Stability
- The 6-azabicyclo[3.1.0]hexane ring system, including compounds like 6-phthalimidyl-6-azabicyclo[3.1.0]hexane, has been synthesized using various cyclopentenes. These compounds exhibit stability in solvents like carbon tetrachloride and chlorobenzene (Meyer, Kellert, & Ebert, 1979).
Antiproliferative Activity
- 6-Substituted polycarbonitrile derivatives of 3-azabicyclo[3.1.0]hexane were found to lack antiproliferative activity. Their interest lies potentially in their use as antitussive and hypoglycemic drugs (Bardasov et al., 2020).
Opioid Ligand Research
- A new class of opioid ligand with a 3-azabicyclo[3.1.0]hexane core was developed for pruritus treatment. A notable feature was a 35-fold improvement in binding affinity with the addition of a single methyl group (Lunn et al., 2011).
Pharmacophore Modeling
- The development of potent and selective triple reuptake inhibitors based on 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptanes. These compounds showed promising bioavailability, brain penetration, and in vivo efficacy (Micheli et al., 2010).
Conformational Studies
- NMR spectroscopy and X-ray structural analysis of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives revealed preferred conformations, providing insights into the structural characteristics of this bicyclic system (Tetzlaff et al., 1993).
Synthetic Methodology
- Development of novel synthetic methods for 2-azabicyclo[2.2.0]- and [2.1.1]hexanols, showcasing the versatility and stereochemical control in the synthesis of these bicyclic systems (Krow et al., 2001).
Propiedades
IUPAC Name |
6-methyl-6-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-7-5-3-2-4-6(5)7/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXZCROTAHXUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C1CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-6-azabicyclo[3.1.0]hexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetonitrile, [(4-bromophenyl)thio]-](/img/structure/B6612356.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyloxy]propanoic acid](/img/structure/B6612368.png)

![1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one](/img/structure/B6612389.png)




![4-[(1s,4r)-4-propylcyclohexyl]aniline hydrochloride, trans](/img/structure/B6612449.png)



